1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dimethyl-6-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2,4-dimethyl-6-aminophenyl derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-nitroaniline: Shares a similar nitrophenyl structure but lacks the pyrrole ring.
2,4-Dimethyl-6-nitrophenylamine: Similar structure but different functional groups.
Uniqueness
1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of a nitrophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61294-21-1 |
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Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-(2,4-dimethyl-6-nitrophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H10N2O4/c1-7-5-8(2)12(9(6-7)14(17)18)13-10(15)3-4-11(13)16/h3-6H,1-2H3 |
InChI Key |
CJJHFLKSIOIOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O)C |
Origin of Product |
United States |
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